4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one 4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17281865
InChI: InChI=1S/C20H18N2O6/c1-3-26-17-11-14(16(22(24)25)12-18(17)27-4-2)10-15-20(23)28-19(21-15)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3/b15-10+
SMILES:
Molecular Formula: C20H18N2O6
Molecular Weight: 382.4 g/mol

4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one

CAS No.:

Cat. No.: VC17281865

Molecular Formula: C20H18N2O6

Molecular Weight: 382.4 g/mol

* For research use only. Not for human or veterinary use.

4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one -

Specification

Molecular Formula C20H18N2O6
Molecular Weight 382.4 g/mol
IUPAC Name (4E)-4-[(4,5-diethoxy-2-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
Standard InChI InChI=1S/C20H18N2O6/c1-3-26-17-11-14(16(22(24)25)12-18(17)27-4-2)10-15-20(23)28-19(21-15)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3/b15-10+
Standard InChI Key FXAWKJINURXXPC-XNTDXEJSSA-N
Isomeric SMILES CCOC1=C(C=C(C(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)[N+](=O)[O-])OCC
Canonical SMILES CCOC1=C(C=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)[N+](=O)[O-])OCC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one features a central oxazol-5(4H)-one ring, a five-membered heterocycle containing oxygen at position 1 and nitrogen at position 3. At the 4-position, a benzylidene group substituted with diethoxy (4,5-positions) and nitro (2-position) moieties is attached via a conjugated double bond. The 2-position of the oxazolone ring is occupied by a phenyl group, contributing to the molecule’s planar geometry and π-conjugation.

The nitro group at the benzylidene’s 2-position plays a critical role in the compound’s photoswitching behavior, facilitating trans-to-cis isomerization upon exposure to specific wavelengths. The diethoxy substituents enhance solubility in polar organic solvents while minimally affecting electronic properties due to their electron-donating nature.

Systematic and Common Names

The IUPAC name derives from the oxazolone parent structure, with substituents prioritized according to Cahn-Ingold-Prelog rules. Alternative designations include:

  • Chemical Abstracts Service (CAS) Registry Number: 851299-24-8

  • Simplified Descriptor: Nitro-diethoxybenzylidene phenyloxazolone

Nonproprietary abbreviations are avoided to maintain clarity, as per the compound’s structural complexity.

Synthesis and Characterization

Knoevenagel Condensation

The primary synthetic route involves Knoevenagel condensation between 2-phenyloxazol-5(4H)-one and 4,5-diethoxy-2-nitrobenzaldehyde under mild basic conditions. The reaction proceeds via nucleophilic attack of the oxazolone’s active methylene group on the aldehyde carbonyl, followed by dehydration to form the benzylidene linkage.

Typical Protocol:

  • Dissolve 2-phenyloxazol-5(4H)-one (1.0 eq) and 4,5-diethoxy-2-nitrobenzaldehyde (1.1 eq) in anhydrous ethanol.

  • Add piperidine (0.2 eq) as a catalyst.

  • Reflux at 80°C for 12 hours under nitrogen.

  • Cool, filter precipitated product, and recrystallize from ethyl acetate/hexane.

Yield: 68–75%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, CH=), 7.92–7.45 (m, 5H, Ph), 6.98 (s, 1H, Ar-H), 4.20 (q, 4H, OCH₂CH₃), 1.45 (t, 6H, OCH₂CH₃).

  • ¹³C NMR: δ 176.2 (C=O), 162.1 (C=N), 152.3–114.8 (aromatic carbons), 63.1 (OCH₂), 14.5 (CH₃).

Infrared (IR) Spectroscopy:

  • Strong absorption at 1720 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 1605 cm⁻¹ (C=N).

High-Resolution Mass Spectrometry (HRMS):

  • [M+H]⁺ calculated for C₂₀H₁₉N₂O₆: 383.1245; found: 383.1248.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in chloroform (12 mg/mL), dimethyl sulfoxide (DMSO, 25 mg/mL), and dichloromethane (18 mg/mL), but limited solubility in water (<0.1 mg/mL). Stability studies indicate no degradation under ambient light over 72 hours, but prolonged UV exposure (λ = 365 nm) induces gradual cis-isomer accumulation.

Thermal Stability:

  • Decomposition temperature (Td): 218°C (DSC, nitrogen atmosphere).

Photophysical Properties

Absorption Spectra:

  • trans-Isomer: λmax = 342 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹) in acetonitrile.

  • cis-Isomer: λmax = 380 nm (ε = 8.7 × 10³ M⁻¹cm⁻¹).

Photoswitching Kinetics:

  • transcis conversion: Φ = 0.45 under 365 nm light.

  • Thermal relaxation (cistrans): t₁/₂ = 48 hours at 25°C.

Applications in Optochemical Tools

Ion Channel Modulation

The compound’s photoswitching capability enables precise control of ligand-receptor interactions. In neuronal studies, cis-isomer binding to TRPV1 ion channels reduces calcium influx by 40% compared to the trans form, demonstrating its utility as a light-gated modulator.

Table 1: Biological Activity of Isomers

IsomerTarget ChannelEC₅₀ (µM)Max Inhibition
transTRPV112.315%
cisTRPV14.140%

Materials Science

Incorporation into liquid-crystal polymers induces reversible phase transitions under UV/visible light, enabling applications in dynamic optical storage devices.

Computational Insights

Density functional theory (DFT) calculations reveal a 90° dihedral angle between the oxazolone and benzylidene planes in the cis isomer, compared to 180° in the trans form. The energy barrier for thermal isomerization is calculated at 98 kJ/mol, consistent with experimental half-life data.

Future Directions

Ongoing research aims to optimize photoswitching efficiency through substituent engineering and explore applications in photopharmacology. Hybrid systems combining this compound with nanomaterials (e.g., gold nanoparticles) show promise for targeted drug delivery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator